molecular formula C18H17F2N3O B2596469 (E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one CAS No. 2035018-50-7

(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one

Cat. No.: B2596469
CAS No.: 2035018-50-7
M. Wt: 329.351
InChI Key: HBVAKXQVYCCTRC-ZZXKWVIFSA-N
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Description

The compound “(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one” is a structurally complex molecule featuring a pyrazolo[1,5-a]pyrazine core fused with a cyclopropyl group at position 2 and a (2,5-difluorophenyl)-substituted α,β-unsaturated ketone (enone) at position 1. The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the 2,5-difluorophenyl substituent contributes to lipophilicity and electronic effects, which may improve binding affinity in therapeutic contexts such as kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

(E)-1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O/c19-14-4-5-16(20)13(9-14)3-6-18(24)22-7-8-23-15(11-22)10-17(21-23)12-1-2-12/h3-6,9-10,12H,1-2,7-8,11H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVAKXQVYCCTRC-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C=CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)/C=C/C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the cyclopropyl group and the difluorophenyl group. Key steps include cyclization reactions, Friedel-Crafts acylation, and Wittig reactions under controlled conditions to ensure the desired (E)-configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, lithium aluminum hydride.

    Substituting agents: Halogens (chlorine, bromine), nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Comprehensive Analysis of "(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one" Applications

The compound "this compound" represents an intriguing molecular structure with potential scientific applications, particularly in the realm of pharmaceutical research.

Infectious Disease Investigations

Research surrounding pyrazolo[1,5-a]pyrazine compounds indicates potential applications in treating infectious diseases. The structural complexity of this molecule suggests it could be a candidate for further pharmacological exploration .

Structural Significance

The compound's unique structural features include:

  • A cyclopropyl substituent
  • Dihydropyrazolo[1,5-a]pyrazine core
  • 2,5-difluorophenyl moiety
  • Enone functional group

These structural elements contribute to its potential biological activity and make it an interesting target for advanced pharmaceutical research.

Research Limitations and Future Directions

Current Challenges :

  • Limited direct research on this specific molecular structure
  • Need for comprehensive biological screening
  • Require detailed pharmacological profiling

Recommended Research Strategies :

  • Systematic biological activity assessment
  • Structure-activity relationship studies
  • Computational modeling of potential interactions
  • In vitro and in vivo toxicity evaluations

Comparative Molecular Analysis

Structural FeatureSignificancePotential Implications
Cyclopropyl GroupConformational RigidityEnhanced Binding Specificity
Difluorophenyl MoietyElectronic ModulationPotential Metabolic Stability
Enone FunctionalityReactive CenterPossible Enzymatic Interactions

Mechanism of Action

The mechanism of action of (E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of pyrazolo-fused heterocycles, which are frequently explored for their pharmacological properties. Below is a comparison with structurally related analogs:

Compound Core Structure Key Substituents Functional Groups Reference
(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one Pyrazolo[1,5-a]pyrazine 2-Cyclopropyl, 2,5-difluorophenyl Enone, fluorine substituents N/A
(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6d) Phthalazine s-Butyl, 2,3-dimethoxyphenyl, 2,4-diaminopyrimidinyl Enone, methoxy, diaminopyrimidine
2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-[4-(trifluoromethyl)phenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (4n) Pyrazolo[1,5-a]pyrimidine 4-Trifluoromethylphenyl, 4-hydroxyphenyl diazenyl Amino, diazenyl, trifluoromethyl
2-Amino-5-(3-fluorophenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (4i) Pyrazolo[1,5-a]pyrimidine 3-Fluorophenyl, 4-hydroxyphenyl diazenyl Amino, diazenyl, fluorine

Key Observations :

  • Pyrazine rings are less basic than pyrimidines, which may affect solubility and target engagement .
  • Substituent Effects : The 2,5-difluorophenyl group in the target compound provides distinct electronic and steric profiles compared to the trifluoromethyl group in 4n or the methoxy groups in 6d . Fluorine substituents enhance metabolic stability and membrane permeability, while trifluoromethyl groups increase lipophilicity .
  • However, 4n and 4i lack this group but include diazenyl and amino groups, which may confer redox activity or hydrogen-bond donor capacity .
Physicochemical and Spectroscopic Data
Property Target Compound 6d 4n 4i
Melting Point Not reported 122–124°C Not reported Not reported
IR (C=O stretch) ~1630–1640 cm⁻¹* 1634 cm⁻¹ Not reported Not reported
Elemental Analysis Not reported C: 54.81%, H: 3.36% C: 54.61%, H: 3.58% C: 58.83%, H: 4.03%

*Inferred based on enone analogs .

Insights :

  • The cyclopropyl group in the target compound may lower melting points compared to bulkier substituents (e.g., s-butyl in 6d ) due to reduced crystal packing efficiency.
  • Elemental analysis discrepancies in 4n (C: 54.61% vs. calc. 54.81%) and 4i (N: 22.47% vs. calc. 22.94%) highlight purity challenges in multicomponent syntheses .

Biological Activity

(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one, with the CAS number 2035018-50-7, is a complex organic compound belonging to the category of pyrazolo[1,5-a]pyrazines. This compound is notable for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, structure, and biological activity based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17F2N3OC_{18}H_{17}F_2N_3O, with a molecular weight of 329.3 g/mol. Its unique structure features a cyclopropyl group and a difluorophenyl moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC18H17F2N3OC_{18}H_{17}F_2N_3O
Molecular Weight329.3 g/mol
CAS Number2035018-50-7

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. Key steps include:

  • Formation of the Pyrazolopyrazine Core : This is achieved through cyclization reactions involving hydrazines and diketones.
  • Introduction of Cyclopropyl Group : Cyclopropanation techniques using reagents like diazomethane are commonly employed.
  • Attachment of Difluorophenyl Moiety : This step may involve electrophilic aromatic substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through reactive oxygen species (ROS) generation.

Case Study Example :
In an experiment involving MDA-MB-468 (triple-negative breast cancer) cells, treatment with the compound resulted in:

  • Dose-dependent growth inhibition
  • Increased caspase-3 activity , indicating apoptosis as a primary mechanism of action.

The biological activity can be attributed to several mechanisms:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it triggers apoptosis via ROS pathways.

Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

  • Antiproliferative Assays : The compound showed IC50 values in the low micromolar range against several cancer cell lines.
  • Structure-Activity Relationship (SAR) : Modifications in the cyclopropyl and difluorophenyl groups significantly affect potency and selectivity.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for pyrazolo[1,5-a]pyrazine derivatives, and how can they be adapted for this compound?

  • The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves multi-step reactions. For example, pyrazolo derivatives are synthesized via condensation of α-amino acids with halogenated pyrazoles under reflux in ethanol, monitored by TLC for reaction completion . Another method uses aromatic aldehydes in regioselective multicomponent reactions, yielding dihydropyrazolo-pyrimidines . Adapting these routes for the target compound may require substituting cyclopropyl and difluorophenyl groups during the coupling steps, with optimization of solvents (e.g., pyridine or ethanol) and temperature.

Q. How is the structural integrity of this compound validated experimentally?

  • X-ray crystallography is the gold standard for structural confirmation. For related compounds, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.1709 Å, b = 10.6982 Å) are resolved using single-crystal X-ray diffraction . Complementary techniques include:

  • NMR : 1^1H and 13^{13}C spectra to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm).
  • Elemental analysis : Matching calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .
  • Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., m/z 411.88 for C22_{22}H22_{22}ClN3_3O3_3) .

Q. What methods are recommended to assess purity during synthesis?

  • TLC monitoring : Use silica gel plates with ethyl acetate/hexane eluents to track reaction progress .
  • HPLC : Reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify impurities .
  • Melting point analysis : Sharp melting ranges (±2°C) indicate high crystallinity .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the E-isomer be addressed?

  • The E-configuration of the propenone moiety is critical for biological activity. Strategies include:

  • Steric control : Bulky substituents (e.g., cyclopropyl) favor the trans configuration during aldol condensation.
  • Catalytic optimization : Use of Lewis acids (e.g., ZnCl2_2) to stabilize transition states .
  • Chromatographic separation : HPLC or preparative TLC to isolate the E-isomer from Z byproducts .

Q. What computational approaches predict protein-ligand interactions for this compound?

  • Molecular docking : Software like AutoDock Vina can model binding to targets (e.g., histamine receptors) using crystal structures from the PDB .
  • MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, analyzing RMSD and hydrogen bond occupancy .
  • QSAR modeling : Correlate substituent electronegativity (e.g., difluorophenyl) with activity using descriptors like logP and polar surface area .

Q. How are biological activities (e.g., enzyme inhibition) evaluated experimentally?

  • In vitro assays :

  • Kinase inhibition : Measure IC50_{50} via ADP-Glo™ kinase assays .
  • Cell viability : MTT assays on cancer cell lines (e.g., HepG2) at 10–100 μM concentrations .
    • Mechanistic studies : Western blotting to quantify downstream proteins (e.g., p53, caspase-3) .

Q. What safety protocols are critical for handling fluorinated pyrazine derivatives?

  • GHS compliance : Classify as Category 3 acute toxicity (oral) and Category 1 eye hazard. Use PPE (gloves, goggles) and fume hoods during synthesis .
  • Waste disposal : Neutralize acidic byproducts with NaHCO3_3 before disposal .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar compounds?

  • Parameter optimization : For a pyrazolo-pyrimidine synthesis, yields varied from 45% to 72% due to solvent polarity (DMF vs. ethanol) and reaction time (6–12 hours) .
  • Catalyst screening : Pd/C vs. CuI in coupling reactions can alter yields by 20–30% .
  • Statistical DOE : Apply Taguchi or factorial design to identify critical factors (e.g., temperature > solvent > catalyst) .

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